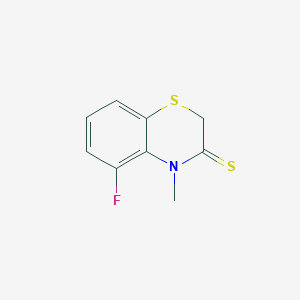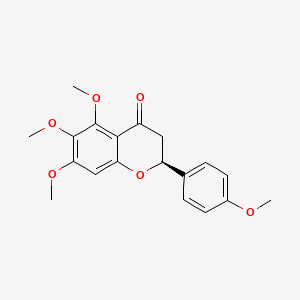![molecular formula C24H34O3 B13406460 (1R,2R,4R,10R,11S,14S,15R,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-diol](/img/structure/B13406460.png)
(1R,2R,4R,10R,11S,14S,15R,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1R,2R,4R,10R,11S,14S,15R,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5’-oxolane]-2’,7-diol is a complex organic molecule with a unique spirocyclic structure. This compound is characterized by its multiple chiral centers and intricate ring system, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4R,10R,11S,14S,15R,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5’-oxolane]-2’,7-diol typically involves multi-step organic synthesis techniques. The process begins with the preparation of the core hexacyclic structure, followed by the introduction of the spirocyclic oxolane ring. Key steps may include cyclization reactions, stereoselective reductions, and functional group transformations under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
The compound (1R,2R,4R,10R,11S,14S,15R,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5’-oxolane]-2’,7-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes.
Reduction: The compound can be reduced to form different stereoisomers.
Substitution: Functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various stereoisomers with different configurations.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model for understanding spirocyclic compounds and their behavior in different chemical environments.
Biology
In biology, the compound’s potential biological activity is of interest. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its complex structure may interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, the compound’s unique properties may be utilized in the development of new materials, catalysts, or other industrial applications.
Mechanism of Action
The mechanism of action of (1R,2R,4R,10R,11S,14S,15R,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5’-oxolane]-2’,7-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic molecules with comparable ring systems and chiral centers. Examples may include spiro[cyclohexane-1,2’-oxirane] and spiro[cyclopentane-1,2’-oxirane].
Uniqueness
The uniqueness of (1R,2R,4R,10R,11S,14S,15R,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5’-oxolane]-2’,7-diol lies in its specific configuration and the presence of multiple chiral centers, which contribute to its distinct chemical and biological properties.
This detailed article provides an overview of the compound’s synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H34O3 |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
(1R,2R,4R,10R,11S,14S,15R,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-diol |
InChI |
InChI=1S/C24H34O3/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24/h9,12-16,18-21,25-26H,3-8,10-11H2,1-2H3/t12?,13-,14+,15-,16+,18+,19?,20-,21+,22-,23+,24-/m1/s1 |
InChI Key |
YBZDKLVAYONRBP-IEYYWOPRSA-N |
Isomeric SMILES |
C[C@]12CCC(C=C1[C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6[C@]57CCC(O7)O)C)O |
Canonical SMILES |
CC12CCC(C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(O7)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (2S)-2-[[(2S)-2-amino-2-phenylacetyl]amino]-2-phenylacetate](/img/structure/B13406380.png)


![2-Fluoroethyl 1-[(1r)-1-phenylethyl]-1h-imidazole-5-carboxylate](/img/structure/B13406404.png)


![(4R,6S)-5,6-Dihydro-6-methyl-7,7-dioxido-4H-thieno[2,3-b]thiopyran-4-yl Ester Benzenemethanesulfonic Acid](/img/structure/B13406412.png)

![[2-[2-[[2-(5-Chloro-2-hydroxybenzoyl)oxyacetyl]amino]ethylamino]-2-oxoethyl] 5-chloro-2-hydroxybenzoate](/img/structure/B13406423.png)
![(3R,5S,6E)-rel-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid Methyl Ester](/img/structure/B13406433.png)
![1,4-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one](/img/structure/B13406437.png)

![(3-Chlorodibenzo[b,d]furan-1-yl)boronic acid](/img/structure/B13406449.png)
